Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2,13(15)17-4)10-18-9-11-5-7-12(16-3)8-6-11/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUGBTWNZNUCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate typically involves the reaction of 4-methoxybenzyl alcohol with 3-hydroxy-2,2-dimethylpropanoic acid in the presence of a suitable esterification agent. Common reagents for this esterification include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated reactors and purification systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active methoxybenzyl alcohol, which can then participate in further biochemical reactions. The methoxybenzyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Substituent Effects on Lipophilicity : The TBS-protected analog (LogP = 16.4) exhibits significantly higher lipophilicity than the target compound (estimated LogP ~3.5), highlighting the impact of bulky silyl groups on hydrophobicity .
- Steric and Electronic Effects : The 4-chlorophenyl group in compound 11a introduces electron-withdrawing effects, shifting $ ^1H $ NMR signals (δ 4.23 for CH) compared to the target’s methoxybenzyl group .
- Ester Group Influence: Replacing the methyl ester with ethyl (e.g., Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate) reduces polarity, as evidenced by lower similarity scores (0.88) to the target .
Stability and Reactivity
- Acid/Base Stability : The PMB group in the target compound is stable under basic conditions but cleaved oxidatively, whereas TBS groups require fluoride-based deprotection .
- Electrophilic Reactivity: Bromophenyl analogs (e.g., Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate) exhibit enhanced reactivity in cross-coupling reactions compared to methoxy-substituted derivatives .
Biological Activity
Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by research findings.
Overview and Synthesis
This compound is synthesized through the reaction of 4-methoxybenzyl alcohol with 3-hydroxy-2,2-dimethylpropanoic acid, typically using dicyclohexylcarbodiimide (DCC) as an esterification agent under anhydrous conditions. This compound features a methoxybenzyl group that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester bond can be hydrolyzed to release methoxybenzyl alcohol, which may exhibit further biochemical interactions.
- Substitution Reactions : The methoxy group can be substituted, potentially altering the compound's activity against various biological targets.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies on derivatives have shown strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, demonstrating superior efficacy compared to standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.011 | 0.020 | Escherichia coli |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies utilizing the MTT assay demonstrated that this compound could inhibit the proliferation of various tumor cell lines. The specific mechanism involves inducing apoptosis in cancer cells, although detailed pathways remain to be elucidated .
Case Studies
- Antibacterial Efficacy : A study involving a series of synthesized derivatives found that certain modifications enhanced antibacterial activity against E. coli and S. aureus, suggesting structure-activity relationships that could guide future drug development .
- Antitumor Screening : Another investigation highlighted the compound's ability to inhibit tumor growth in cell lines derived from breast cancer, reinforcing its potential as a therapeutic agent in oncology .
Q & A
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency for ether bond formation. For example, dichloromethane (DCM) minimizes side reactions during PMB protection .
- Catalysts : Lewis acids like BF₃·Et₂O or mild bases (K₂CO₃) improve esterification kinetics. For stereosensitive steps, chiral catalysts may be required .
- Temperature Control : Reflux conditions (~60–80°C) balance reaction rate and thermal stability of sensitive functional groups .
Methodological Tip : Design a Design of Experiments (DoE) matrix to test solvent-catalyst-temperature interactions .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., δ 3.68–3.44 ppm for methoxy groups, δ 4.23 ppm for the ester CH group) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC-PDA : Assess purity (>95% by peak area) and detect trace impurities .
How can researchers resolve contradictions in reported NMR data for this compound across studies?
Advanced Research Question
- Solvent and Concentration Effects : Chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). For example, PMB protons may shift upfield in DMSO due to hydrogen bonding .
- Stereochemical Considerations : Diastereotopic protons (e.g., geminal dimethyl groups) split into complex multiplets; use 2D NMR (COSY, HSQC) for unambiguous assignment .
- Referencing Practices : Cross-validate data against internal standards (e.g., TMS) and published spectra from reputable databases .
What functional groups in this compound are most reactive, and how can they be selectively modified?
Basic Research Question
- Ester Group : Hydrolyzes under basic conditions (e.g., NaOH/MeOH) to carboxylic acids. Acidic conditions (H₂SO₄/H₂O) may degrade the PMB ether .
- PMB Ether : Cleaved oxidatively (e.g., DDQ in wet DCM) or via hydrogenolysis (H₂/Pd-C) .
Methodological Tip : Use protecting groups (e.g., tert-butyldimethylsilyl for alcohols) to preserve reactive sites during synthesis .
How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
Advanced Research Question
- Thermal Stability : Decomposition occurs >100°C; store at –20°C under inert gas (Ar/N₂) .
- Light Sensitivity : PMB ethers are prone to photodegradation; use amber vials and avoid UV light .
- Moisture Control : Hygroscopic esters require desiccants (e.g., silica gel) to prevent hydrolysis .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Advanced Research Question
- Antiproliferative Assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition Studies : Screen against kinases or esterases via fluorescence polarization or calorimetry .
- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) .
How can researchers address discrepancies in reported synthetic yields for this compound?
Advanced Research Question
- Reproducibility Checks : Verify stoichiometry, reagent purity, and equipment calibration (e.g., syringe pumps for slow additions) .
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation or ester hydrolysis) .
- Scale-Up Adjustments : Pilot small-scale reactions (1–5 mmol) before scaling; consider microwave-assisted synthesis for improved kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
